2-((4-Methylthio)benzoyl)benzoic acid
Description
2-((4-Methylthio)benzoyl)benzoic acid (CAS: 7028-73-1) is a benzoic acid derivative featuring a benzoyl group substituted with a methylthio (-SCH₃) moiety at the para position. Its molecular formula is C₁₅H₁₂O₃S, with a molecular weight of 272.32 g/mol and a purity of ≥97% . The compound is characterized by two aromatic rings: one bearing the carboxylic acid group and the other linked via a ketone to the methylthio substituent.
Properties
IUPAC Name |
2-(4-methylsulfanylbenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBWOXTZNZGNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Ionic Liquid Catalysts
The Friedel-Crafts acylation remains a cornerstone for synthesizing benzoyl-substituted benzoic acids. A patented method (CN101712641A) demonstrates the use of ionic liquids as catalysts for enhancing reaction efficiency. In this approach:
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Reactants : Phthalic anhydride and 4-methylthiobenzene derivatives are combined in a 1:1.2 molar ratio.
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Catalyst : Chlorination-1-methyl-3-butyl imidazole-aluminum chloride ionic liquid (1.0 mol equivalents).
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Conditions : Reaction proceeds at 40–60°C for 6–8 hours under nitrogen atmosphere .
Key advantages include a yield of 98% and recyclability of the ionic liquid catalyst. The mechanism involves AlCl₃ activating the anhydride to form an acylium ion, which undergoes electrophilic attack by the methylthio-substituted benzene .
Oxidative Coupling of Methylthio Precursors
Oxidation of sulfide intermediates to sulfones or sulfoxides is critical for introducing the methylthio group. A method described in CN105017101A employs nitric acid (HNO₃) and oxygen under high-pressure conditions:
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Substrate : 2-chloro-4-methylthiotoluene.
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Oxidizing Agents : 20% HNO₃ (3.0 MPa O₂ at 140–200°C).
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Outcome : The methylthio group is retained while the toluene moiety is oxidized to benzoic acid .
This method achieves 65–76% yield, with purity >97% after recrystallization in methanol. The use of oxygen as a co-oxidant minimizes over-oxidation to sulfones .
Multi-Step Synthesis via Benzoyl Chloride Intermediates
A two-step protocol from WO2016123028A1 involves:
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Synthesis of 4-(Methylthio)benzoyl Chloride :
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Acylation of Benzoic Acid :
This route yields 82–89% product but requires stringent moisture control due to the sensitivity of acyl chlorides .
The introduction of the methylthio group can be achieved via nucleophilic substitution. CN101712641A details:
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Substrate : Chlorobenzonitrile.
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Methylthiolation Agent : Sodium methyl mercaptide (NaSCH₃).
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Catalyst : Resin-immobilized quaternary ammonium salts (e.g., tetrabutylammonium bromide).
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Conditions : 70–80°C in acetonitrile, yielding 4-methylthiobenzonitrile, which is hydrolyzed to the benzoic acid .
This method achieves 76–89% yield and avoids hazardous H₂S gas, making it industrially scalable .
Mechanistic Insights and Isotope Effects
Isotopic labeling studies (C14) reveal a reverse isotope effect (k₁₂C/k₁₄C = 0.94) during the condensation of o-benzoylbenzoic acid derivatives. This suggests that bond formation (rather than cleavage) is rate-limiting, as observed in the cyclization to anthraquinone . Such insights guide solvent selection (e.g., H₂SO₄ for protonation) and temperature optimization (80–100°C) .
Comparative Analysis of Methods
| Method | Yield | Catalyst | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Acylation | 98% | Ionic liquid | High yield, recyclable catalyst |
| Oxidative Coupling | 76% | HNO₃/O₂ | Retains methylthio group |
| Benzoyl Chloride Route | 89% | DMF/TEA | High purity |
| Phase Transfer Catalysis | 89% | Quaternary ammonium salts | Avoids H₂S, scalable |
Industrial-Scale Considerations
For large-scale production, the ionic liquid-catalyzed Friedel-Crafts method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylthio)benzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-((4-Methylthio)benzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methylthio)benzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Methoxybenzoyl)benzoic Acid
- Structure : The methoxy (-OCH₃) group replaces the methylthio (-SCH₃) substituent in the benzoyl moiety.
- Molecular Weight : 256.26 g/mol (vs. 272.32 g/mol for the methylthio analog) .
- Electronic Effects : Methoxy is a stronger electron-donating group via oxygen’s lone pairs, whereas methylthio donates electrons less effectively through sulfur. This difference impacts acidity; the methylthio analog is expected to be slightly more acidic due to reduced electron density at the carboxylic acid group .
- Applications : Methoxy derivatives are often explored in drug synthesis for their metabolic stability, while methylthio groups may enhance reactivity in sulfur-specific reactions (e.g., thiol-disulfide exchange) .
2-(4-Methylbenzoyl)benzoic Acid
- Structure : A methyl (-CH₃) group replaces the methylthio substituent.
- Crystal Structure : The dihedral angle between the two aromatic rings is 69.12° , influencing molecular packing and solubility. This angle may differ in the methylthio analog due to sulfur’s larger atomic radius .
- Industrial Use: This compound is a key intermediate in synthesizing 2-methylanthraquinone, a dye precursor. The methylthio variant could offer alternative electronic properties for specialized dyes .
2-(4-Chloro-2-methoxyphenyl)benzoic Acid
- Structure : Combines chloro (-Cl) and methoxy (-OCH₃) substituents, introducing electron-withdrawing (Cl) and donating (OCH₃) effects.
- Molecular Weight : 262.69 g/mol, closer to the methylthio analog.
- Reactivity : The chloro group increases acidity significantly compared to methylthio, while methoxy moderates this effect. Such hybrids are valuable in designing bioactive molecules with balanced electronic profiles .
4-(Methylthio)benzoic Acid
- Structure : A simpler analog with a single methylthio-substituted benzoic acid.
- Melting Point : 193–196°C, suggesting strong intermolecular hydrogen bonding. The additional benzoyl group in 2-((4-Methylthio)benzoyl)benzoic acid may raise its melting point further due to increased molecular rigidity .
Physicochemical and Functional Comparisons
| Property | 2-((4-Methylthio)benzoyl)benzoic Acid | 2-(4-Methoxybenzoyl)benzoic Acid | 2-(4-Methylbenzoyl)benzoic Acid |
|---|---|---|---|
| Molecular Weight | 272.32 g/mol | 256.26 g/mol | 240.26 g/mol |
| Substituent Effect | Weak electron-donating (S) | Strong electron-donating (O) | Electron-donating (CH₃) |
| Acidity (pKa) | ~3.1–3.3 (estimated) | ~3.5–3.7 (estimated) | ~3.8–4.0 (estimated) |
| Applications | Research chemical, potential dyes | Pharmaceutical intermediates | Dye intermediates |
Research and Industrial Implications
- Synthetic Routes : The methylthio group may require specialized reagents (e.g., methylthioaniline) for introduction, differing from methoxy or methyl analogs that use Friedel-Crafts acylation .
Biological Activity
2-((4-Methylthio)benzoyl)benzoic acid, with the molecular formula C15H12O3S, is a compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 2-((4-Methylthio)benzoyl)benzoic acid features a benzoic acid core substituted with a methylthio group , which may influence its biological properties. The presence of the methylthio group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
| Property | Value |
|---|---|
| Molecular Weight | 268.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not available |
Antimicrobial Activity
Research indicates that 2-((4-Methylthio)benzoyl)benzoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell lysis .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against several cancer cell lines, including breast and prostate cancer cells. The observed effects include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells, which is crucial for limiting tumor growth.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M phase, thereby inhibiting cell proliferation .
Case Studies
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Antimicrobial Efficacy :
- A study tested various concentrations of 2-((4-Methylthio)benzoyl)benzoic acid against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
- Cancer Cell Line Testing :
The biological activity of 2-((4-Methylthio)benzoyl)benzoic acid is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to apoptosis.
These mechanisms highlight its potential as a therapeutic agent in both antimicrobial and anticancer applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and critical purification methods for 2-((4-Methylthio)benzoyl)benzoic acid?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or coupling reactions using benzoic acid derivatives and thioether-containing precursors. For example, electrophilic substitution with methylthio groups may require controlled conditions (e.g., nitric/sulfuric acid catalysts) to avoid over-oxidation of the thioether moiety . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity validation via HPLC (≥97%) and melting point analysis (193–196°C) is critical .
Q. How is the structural integrity of 2-((4-Methylthio)benzoyl)benzoic acid verified in experimental settings?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and methylthio group integration (δ ~2.5 ppm for SCH₃).
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~2550 cm⁻¹ (weak S-CH₃ stretch).
- Mass Spectrometry : High-resolution MS to validate molecular weight (MW: 196.21 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the anti-inflammatory activity of 2-((4-Methylthio)benzoyl)benzoic acid in LPS-induced models?
- Methodological Answer : In vivo studies (e.g., murine LPS models) reveal its role in upregulating CD4+ regulatory T cells (Tregs) and FoxP3 expression, suggesting immunomodulatory pathways. Comparative assays with analogs (e.g., 3CBB derivatives) show thioether groups enhance bioavailability and COX-2 inhibition selectivity. Use flow cytometry for Treg quantification and ELISA for cytokine profiling .
Q. How do structural modifications (e.g., substituent position) impact the biological and chemical properties of this compound?
- Methodological Answer : Substituent effects are studied via SAR:
- Methylthio vs. Methoxy : Methylthio improves lipid solubility and metabolic stability compared to methoxy analogs ().
- Ortho vs. Para Substitution : Para-substituted methylthio groups minimize steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-1/2). Computational docking (AutoDock Vina) and free-energy calculations (MM-PBSA) validate these interactions .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Experimental Models : Cell lines (e.g., RAW 264.7 vs. primary macrophages) differ in inflammatory response thresholds.
- Dosage Regimens : Optimal activity is dose-dependent; subthreshold concentrations may yield false negatives.
- Analytical Methods : Standardize assays (e.g., NF-κB luciferase reporter vs. Western blot for COX-2) to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
